11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Description
Properties
IUPAC Name |
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNCZQNGBLBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Zinc-Mediated Ring Opening :
Rotenone hydrobromide (6 ) undergoes zinc-mediated ring opening to form rot-2′-enonic acid (5 ) under mild conditions (0°C to room temperature). This replaces earlier toxic reagents like sodium cyanoborohydride, achieving a higher yield (~70% over two steps). - Selenium-Mediated Cyclization :
Rot-2′-enonic acid (5 ) is treated with phenylselenyl chloride at −35°C to form selenides (7 ), followed by oxidation with H₂O₂ to selenoxides (8 ). Elimination at room temperature yields the target compound in 81% yield .
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Ring opening | Zn, THF, 0°C → RT | ~70% | |
| Selenium-mediated cyclization | PhSeCl, DCM, −35°C → H₂O₂, THF/H₂O | 81% |
Friedel-Crafts Acylation and Cyclization
This approach constructs the core polycyclic structure using aromatic precursors.
Synthetic Pathway:
- Derivatization of 2,4-Dihydroxybenzaldehyde :
Reacting 2,4-dihydroxybenzaldehyde (4) with 3-chloro-3-methylbutyne under basic conditions (K₂CO₃, Cu catalysis) yields a para-alkylated product (5 ). - Thermal Cyclization :
Heating 5 at 165°C (or microwave irradiation) induces cyclization to form a key intermediate (2 ), which is olefinated using methylenetriphenylphosphorane to generate 2 (87% yield over three steps).
| Precursor | Reaction | Yield | References |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | Alkylation with 3-chloro-3-methylbutyne | N/A | |
| Intermediate 2 | Olefination with Ph₃P=CH₂ | 87% |
Chromium-Mediated Hydroxylation
This method introduces stereoselective hydroxylation, critical for the 11-hydroxy group.
Reaction Mechanism:
- Diastereoselective Hydroxylation :
Deguelin (1 ) reacts with chromium reagents to form a chromium-ene intermediate (9 ), which undergoes a-sigmatropic rearrangement to yield a tertiary chromate ester (10 ). Hydrolysis affords tephrosin (2 ), a diastereomer with high enantioselectivity. - Adaptation for 11-Hydroxy :
Adjusting reaction conditions (e.g., solvent, temperature) may enable hydroxylation at the 11-position, leveraging the compound’s electronic and steric environment.
| Target Position | Reagents | Selectivity | References |
|---|---|---|---|
| 11-Hydroxy (hypothetical) | CrO₃, H₂SO₄, acetone (analogous) | High |
Oxime Formation and Alkylation
Functionalization of ketones via oxime intermediates enables precise substitution.
General Procedure:
- Oxime Synthesis :
Ketone derivatives (e.g., 3a ) react with hydroxylamine hydrochloride or alkoxyamines to form oximes (6a–d ). - Alkylation :
Oximes are treated with dimethylsulfate or methyl halides to install methoxy groups, achieving yields up to 90% .
| Derivative | Oxime Type | Alkylating Agent | Yield | References |
|---|---|---|---|---|
| 6a | Hydroxylamine | – | 90% | |
| 6b | Methoxyamine | – | 85% |
Purification and Isolation Techniques
High-speed counter-current chromatography (HSCCC) and crystallization ensure purity.
HSCCC Protocol :
- Solvent System : n-Hexane/ethyl acetate/methanol/water (7:0.25:5:3, v/v/v/v)
- Conditions : 850 rpm, 2.0 mL/min flow rate, 254 nm detection
- Outcome : 97.87% purity for deguelin analogs.
| Method | Purity | Time | References |
|---|---|---|---|
| HSCCC | >97% | 2.5 h | |
| Column Chromatography | >95% | N/A |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Semi-synthesis from rotenone | High yield, stereoselectivity | Requires rotenone precursor |
| Friedel-Crafts acylation | Scalable, modular approach | Lower diastereoselectivity |
| Chromium-mediated hydroxylation | High stereocontrol | Toxicity of Cr reagents |
Chemical Reactions Analysis
Types of Reactions
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one involves its interaction with specific molecular targets and pathways. One known target is the NF-kappaB pathway, where the compound inhibits NF-kappaB activity, leading to reduced inflammation and potential anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern and pentacyclic architecture. Below is a comparative analysis with analogous molecules:
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The dimethoxy groups in the target compound reduce polarity compared to tetrahydroxy analogs (e.g., FDB012259), likely improving membrane permeability .
Bioactivity Clustering :
Compounds with similar frameworks (e.g., pentacyclic oxygenated derivatives) often exhibit clustered bioactivity profiles, such as interactions with kinases or cytochrome P450 enzymes, as seen in hierarchical clustering studies . For instance, isorhamnetin glycosides (structurally simpler but with overlapping oxygenated motifs) show anticancer and anti-inflammatory activities .
Protein Target Correlations :
Structural analogs with hydroxy/methoxy groups are predicted to target proteins involved in redox regulation (e.g., NADPH oxidase) or DNA repair pathways, based on bioactivity-data mining .
Research Findings and Implications
Spectroscopic Characterization :
Pentacyclic compounds require advanced NMR (1H, 13C, and 2D techniques) for full structural resolution. For example, Zygocaperoside (a related compound) was confirmed via COSY and HMBC correlations .
Data Mining Insights: Bioactivity clustering of 37 small molecules revealed that structural similarity strongly correlates with shared protein targets and mechanisms, suggesting the target compound may align with known antiproliferative or antimicrobial agents .
Metabolic Stability : Dimethyl and methoxy groups in the target compound may confer resistance to Phase I metabolism (e.g., cytochrome P450-mediated oxidation), a feature observed in stable drug candidates like taxanes .
Biological Activity
11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one is a complex organic compound notable for its unique polycyclic structure and potential pharmacological properties. With a molecular formula of C23H22O7 and a molecular weight of approximately 410.42 g/mol, this compound is characterized by multiple functional groups that may influence its biological activity.
Structural Features
The intricate arrangement of rings and substituents in this compound contributes to its structural diversity and potential biological effects. The following table summarizes key structural features:
| Structural Feature | Description |
|---|---|
| Molecular Formula | C23H22O7 |
| Molecular Weight | 410.42 g/mol |
| Polycyclic Structure | Contains multiple fused rings |
| Functional Groups | Hydroxy and methoxy substituents |
Biological Activity
Research indicates that compounds with similar structures to 11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one exhibit various biological activities including:
- Antioxidant Properties : Similar compounds have been shown to possess strong antioxidant capabilities.
- Anti-inflammatory Effects : Certain derivatives are known for their potent anti-inflammatory properties.
- Antibacterial Activity : Some related compounds demonstrate effectiveness against resistant bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- A study on anthracycline-related compounds isolated from Saccharothrix S26 demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus .
- Research focusing on reduced anthracyclines revealed that modifications in hydroxyl and methoxy groups can enhance the therapeutic efficacy of similar compounds .
Interaction Studies
Understanding how 11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one interacts with biological systems is crucial for assessing its therapeutic potential and safety profile:
- Cellular Interaction : Investigations into how this compound interacts at the cellular level can provide insights into its mechanism of action.
- Therapeutic Applications : Potential applications in treating various diseases based on its biological activity need to be explored further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
